
Pitavastatin 3-Ether Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pitavastatin 3-Ether Glucuronide is a metabolite of Pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Pitavastatin is primarily used to lower lipid levels and reduce the risk of cardiovascular diseases such as myocardial infarction and stroke. The glucuronidation of Pitavastatin results in the formation of this compound, which is an important step in its metabolic pathway .
Wirkmechanismus
Target of Action
Pitavastatin 3-Ether Glucuronide, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol within the liver .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it prevents the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where decreased hepatic cholesterol concentrations are observed .
Biochemical Pathways
The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of pitavastatin is additionally converted to pitavastatin lactone by the rearrangement of glucuronic acid moiety . The contribution of the cytochrome P450 (CYP) system for the elimination of pitavastatin is highly marginal .
Pharmacokinetics
Pitavastatin’s unique metabolic profile results in high efficacy at low doses and minimal drug interactions with cytochrome CYP3A4 substrates . Hepatic uptake of pitavastatin is predominantly occupied by the organic anion transporting polypeptide 1B1 (OATP1B1) and solute carrier organic anion transporter family member 1B1 (SLCO1B1) gene . SLCO1B1 genetic polymorphism significantly alters the pharmacokinetics of pitavastatin .
Result of Action
The inhibition of HMG-CoA reductase by this compound leads to a decrease in cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease . This includes conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .
Action Environment
Environmental factors such as the presence of other medications can influence the action of this compound. For instance, its interaction with cytochrome CYP3A4 substrates is minimal, making it an excellent choice for people requiring multiple medications . Additionally, genetic factors such as SLCO1B1 polymorphism can significantly alter the pharmacokinetics of pitavastatin .
Biochemische Analyse
Biochemical Properties
Pitavastatin 3-Ether Glucuronide interacts with various enzymes and proteins in biochemical reactions. The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . This process leads to the formation of this compound .
Cellular Effects
Pitavastatin, from which this compound is derived, has been shown to have significant effects on various types of cells and cellular processes . It inhibits the endogenous production of cholesterol within the liver, thereby lowering abnormal cholesterol and lipid levels . This ultimately reduces the risk of cardiovascular disease .
Molecular Mechanism
The molecular mechanism of action of this compound involves its parent compound, Pitavastatin. Pitavastatin competitively inhibits the enzyme HMG-CoA reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid . This is a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented in the available literature. The parent compound Pitavastatin has been studied extensively. For instance, Pitavastatin has been shown to reduce LDL cholesterol levels over time, thereby preventing cardiovascular disease .
Metabolic Pathways
This compound is involved in the metabolic pathway of Pitavastatin. The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . This process leads to the formation of this compound .
Transport and Distribution
The parent compound Pitavastatin is predominantly taken up by the liver via the organic anion transporting polypeptide 1B1 (OATP1B1) and solute carrier organic anion transporter family member 1B1 (SLCO1B1) gene .
Subcellular Localization
The parent compound Pitavastatin is known to act primarily in the liver, where it inhibits the production of cholesterol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pitavastatin 3-Ether Glucuronide involves the glucuronidation of Pitavastatin. This process is typically carried out using liver uridine 5’-diphosphate glucuronosyltransferase (UGT) enzymes. The reaction conditions generally include the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and appropriate pH and temperature conditions to facilitate the enzymatic reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Pitavastatin 3-Ether Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of a glucuronic acid moiety to Pitavastatin, increasing its water solubility and facilitating its excretion from the body .
Common Reagents and Conditions
Reagents: Uridine diphosphate glucuronic acid (UDPGA), liver uridine 5’-diphosphate glucuronosyltransferase (UGT) enzymes.
Conditions: Optimal pH (usually around 7.4), temperature (37°C), and the presence of cofactors such as magnesium ions.
Major Products Formed
The major product formed from the glucuronidation of Pitavastatin is this compound. This metabolite is more water-soluble than its parent compound, facilitating its excretion from the body .
Wissenschaftliche Forschungsanwendungen
Pitavastatin 3-Ether Glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of statins.
Biology: Helps in understanding the role of glucuronidation in drug metabolism and the function of UGT enzymes.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of Pitavastatin, aiding in the development of more effective lipid-lowering therapies.
Industry: Used in the pharmaceutical industry for quality control and to ensure the efficacy and safety of Pitavastatin formulations
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atorvastatin: Another statin that undergoes glucuronidation but has different pharmacokinetic properties.
Simvastatin: Similar in its lipid-lowering effects but differs in its metabolic pathway.
Rosuvastatin: Known for its potent lipid-lowering effects and different metabolic profile compared to Pitavastatin
Uniqueness of Pitavastatin 3-Ether Glucuronide
This compound is unique due to its specific glucuronidation pathway, which involves minimal metabolism by the cytochrome P450 system. This reduces the likelihood of drug-drug interactions and makes it a safer option for patients on multiple medications .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(E,2R,4S)-1-carboxy-6-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-4-hydroxyhex-5-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(14-23(35)36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34,37-39H,5-6,13-14H2,(H,35,36)(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYJZHURUPDUSA-SEKOGJSVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32FNO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

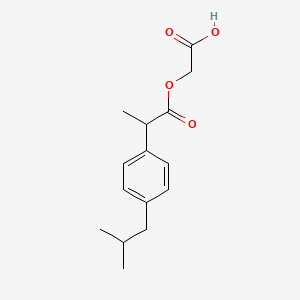
![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)



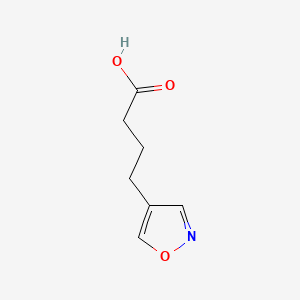
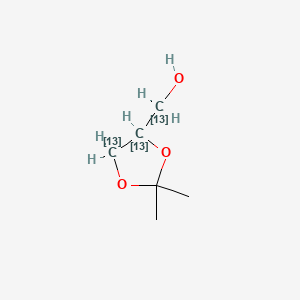
![(6R,7R)-3-(Acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B583234.png)
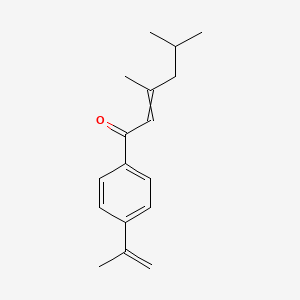
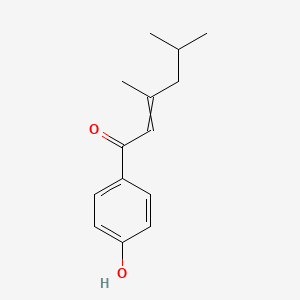
![[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster](/img/structure/B583240.png)

